

An In-depth Technical Guide on N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 3-carbamoylpiperidine-1-carboxylate*

Cat. No.: *B1289671*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C₁₄H₁₈N₂O₃ encompasses several isomers, with a notable one being N-Nitrosomethylphenidate. This document provides a comprehensive technical overview of N-Nitrosomethylphenidate, a nitrosamine derivative of methylphenidate, a widely prescribed psychoactive drug. The presence of the nitroso group raises significant interest and concern, particularly in the context of drug safety and toxicology, making it a critical area of study for researchers and professionals in drug development. This guide will delve into its chemical properties, and relevant (though hypothetical, due to the limited public data on this specific impurity's biological pathways) experimental and analytical considerations.

Chemical Identity and Properties

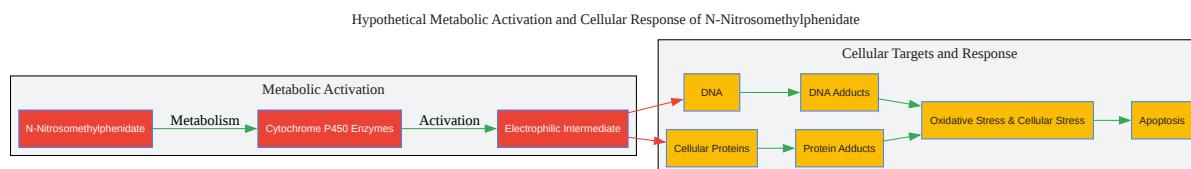
N-Nitrosomethylphenidate is chemically identified as methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate.^[1] It is recognized as an impurity of the drug Ritalin.^[1]

Property	Value	Source
IUPAC Name	methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate	[1]
Molecular Formula	C14H18N2O3	[1]
Molar Mass	262.30 g/mol	[1]
CAS Number	55557-03-4	[1]
Synonyms	N-Nitroso-methylphenidate, Nitrosomethylphenidate	[1]

Hypothetical Biological Significance and Signaling Pathways

While specific signaling pathways for N-Nitrosomethylphenidate are not extensively documented in public literature, its structural similarity to methylphenidate and the presence of a nitrosamine group suggest potential biological activities of significant interest. Nitrosamines as a class are known for their potential carcinogenic properties, which often involve metabolic activation to electrophilic species that can interact with cellular macromolecules like DNA.

A hypothetical signaling pathway leading to potential cellular damage could be initiated by its metabolic activation.



[Click to download full resolution via product page](#)

Caption: Hypothetical metabolic activation of N-Nitrosomethylphenidate and downstream cellular effects.

Experimental Protocols

The analysis and characterization of N-Nitrosomethylphenidate would involve standard analytical techniques employed in pharmaceutical quality control and toxicology studies.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the presence of N-Nitrosomethylphenidate in a drug substance or product.

Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- **Mobile Phase:** A gradient of acetonitrile and water (with 0.1% formic acid).
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at a wavelength determined by the UV spectrum of N-Nitrosomethylphenidate.
- **Quantification:** Based on a calibration curve generated from a certified reference standard of N-Nitrosomethylphenidate.

Structural Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of N-Nitrosomethylphenidate.

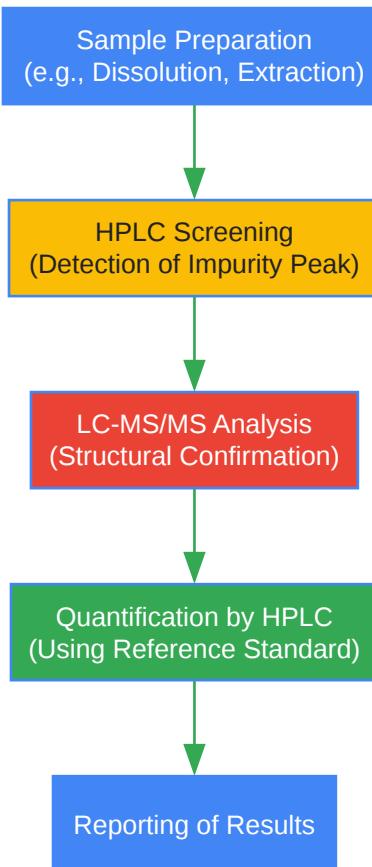
Methodology:

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
- **Ionization:** Electrospray ionization (ESI) in positive mode.

- Analysis: Full scan and product ion scan (MS/MS) modes. The exact mass measurement of the parent ion and the fragmentation pattern would be used to confirm the structure.

A logical workflow for the identification and quantification of this impurity is outlined below.

Analytical Workflow for N-Nitrosomethylphenidate



[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the identification and quantification of N-Nitrosomethylphenidate impurity.

Data Presentation

Quantitative data regarding the limits and detection of N-Nitrosomethylphenidate would typically be presented in tabular format for clarity and regulatory submission.

Analytical Parameter	Method	Typical Value/Limit
Limit of Detection (LOD)	HPLC-UV	~0.01 µg/mL
Limit of Quantification (LOQ)	HPLC-UV	~0.03 µg/mL
Reporting Threshold	Regulatory Guidance	e.g., 0.05% of active pharmaceutical ingredient
Permitted Daily Exposure (PDE)	Toxicological Assessment	To be determined based on toxicological data

Disclaimer: The biological pathways and experimental data presented are based on general principles of toxicology and analytical chemistry, as specific research on N-Nitrosomethylphenidate is not widely available in the public domain. This guide is intended for informational purposes for a scientific audience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Nitrosomethylphenidate | C14H18N2O3 | CID 41474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on N-Nitrosomethylphenidate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289671#iupac-name-for-c14h18n2o3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com